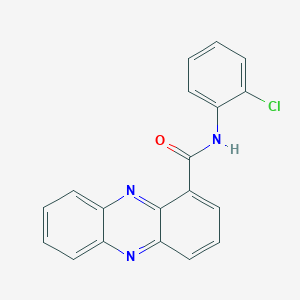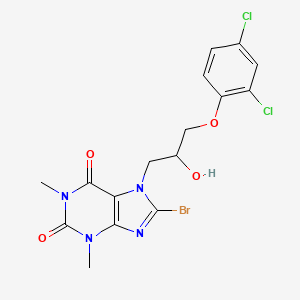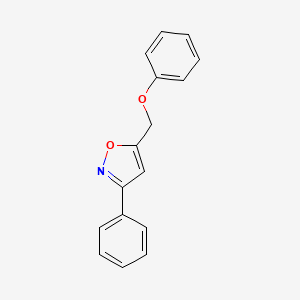
5-(Phenoxymethyl)-3-phenylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(Phenoxymethyl)-3-phenylisoxazole” is an isoxazole derivative. Isoxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . It’s often used as a core structure in medicinal chemistry due to its diverse biological activities .
Synthesis Analysis
Isoxazole derivatives can be synthesized through various methods. One of the most common methods is the Van Leusen reaction, which involves the use of tosylmethylisocyanides (TosMICs) .Molecular Structure Analysis
The molecular structure of isoxazole-based compounds typically includes a five-membered ring with one nitrogen atom and one oxygen atom . The specific structure of “this compound” would include additional phenoxymethyl and phenyl groups attached to the isoxazole ring.Chemical Reactions Analysis
The chemical reactions involving isoxazole derivatives can vary widely depending on the specific compound and conditions. For example, the pyrolysis of certain isoxazole-based resins has been studied using thermogravimetric analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. Isoxazole derivatives can exhibit a wide range of properties due to their structural and chemical diversity .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
5-(Phenoxymethyl)-3-phenylisoxazole and its derivatives play a significant role in the field of organic chemistry, particularly in the synthesis of complex molecules. Johnston and Shotter (1968) discuss the synthesis of 3,5-diarylisoxazoles, which confirms the structure of similar compounds, indicating the relevance of this compound in structural analysis and synthesis processes (Johnston & Shotter, 1968). Moreover, Ablajan and Xiamuxi (2011) describe a convenient synthesis process for 4-arylmethylidene-4,5-dihydro-3-phenylisoxazol-5-ones, emphasizing the compound's utility in creating novel structures (Ablajan & Xiamuxi, 2011).
Antifungal and Antimicrobial Applications
One of the key applications of this compound derivatives is in the development of antifungal agents. Dormer et al. (1988) evaluated various derivatives for their antifungal activity, particularly against strains like Trichophyton rubrum, Aspergillus fumigatus, and Candida albicans. This study highlights the compound's potential in medical applications related to fungal infections (Dormer et al., 1988). Additionally, Salahuddin et al. (2017) synthesized 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, including 2-(Phenoxymethyl)-1H-benzimidazole, and evaluated their antimicrobial activities. Their findings further reinforce the compound's role in antimicrobial research (Salahuddin et al., 2017).
Pharmacological Screening
Beyond antimicrobial applications, derivatives of this compound have been explored in pharmacological screenings for various activities. Shaharyar et al. (2016) conducted studies on novel benzimidazole derivatives, including compounds related to this compound, for their anticonvulsant effects, highlighting the compound's potential in neuropharmacology (Shaharyar et al., 2016).
Crystal Structure Analysis
The compound and its derivatives also find use in crystallography and molecular structure analysis. Biagini et al. (1969) determined the crystal structure of 3-hydroxy-5-phenylisoxazole, a related compound, which contributes to the understanding of molecular dimensions and packing in crystal lattices (Biagini et al., 1969).
Mecanismo De Acción
Target of Action
The primary target of 5-(Phenoxymethyl)-3-phenylisoxazole is the bacterial cell wall. It specifically targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are critical in the cell wall synthesis and maintenance, as well as cell division .
Mode of Action
This compound exerts a bactericidal action against penicillin-sensitive microorganisms during the stage of active multiplication . It acts by inhibiting the biosynthesis of cell-wall peptidoglycan . This is achieved by binding to the PBPs and disrupting the third and last stage of bacterial cell wall synthesis .
Biochemical Pathways
The affected biochemical pathway involves the synthesis of peptidoglycan, a major component of the bacterial cell wall. By inhibiting this pathway, this compound prevents the formation of a functional cell wall, leading to bacterial cell death .
Pharmacokinetics
When administered orally, this compound is rapidly but incompletely absorbed . The bioavailability of this compound ranges from 25 to 60% . Approximately 50-80% of the given dose is bound to plasma proteins . About 35-70% of an oral dose is metabolized to penicilloic acid, an inactive metabolite .
Result of Action
The result of the action of this compound is the death of the bacterial cell . By inhibiting the synthesis of peptidoglycan, the bacteria are unable to form a functional cell wall. This leads to cell lysis and death, effectively treating the infection .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of the drug . Furthermore, the pH level of the stomach can also impact the stability of the drug. Therefore, it is recommended to take the drug on an empty stomach for optimal absorption .
Direcciones Futuras
Propiedades
IUPAC Name |
5-(phenoxymethyl)-3-phenyl-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-3-7-13(8-4-1)16-11-15(19-17-16)12-18-14-9-5-2-6-10-14/h1-11H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORAKMNOIUCEJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-3-fluoro-N-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2406093.png)
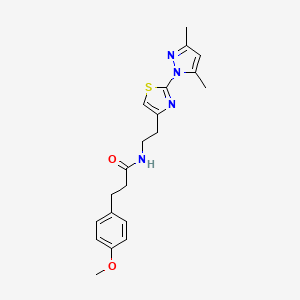
![2-(4-ethoxyphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2406095.png)
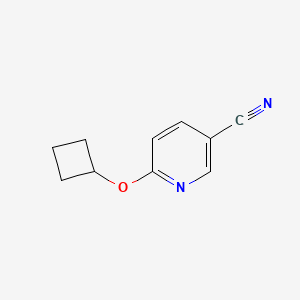
![1,7-dimethyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2406098.png)
![1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane](/img/structure/B2406102.png)
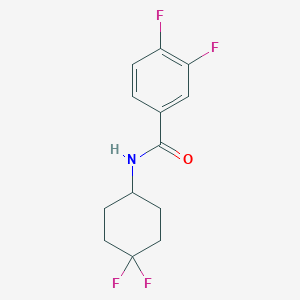
![N-(1-cyanocyclobutyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2406104.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2406109.png)
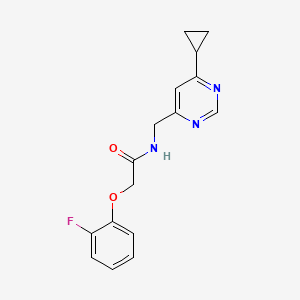

![Methyl 4-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methylcarbamoyl]benzoate](/img/structure/B2406112.png)
